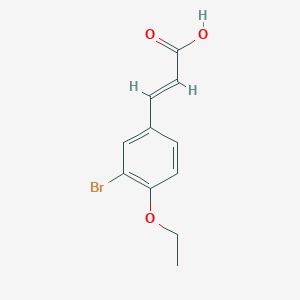

3-Bromo-4-ethoxycinnamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromo-4-ethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-2-15-10-5-3-8(7-9(10)12)4-6-11(13)14/h3-7H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHHPORFQMDCHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=CC(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743111 | |

| Record name | 3-(3-Bromo-4-ethoxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99853-24-4 | |

| Record name | 3-(3-Bromo-4-ethoxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Elucidation and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of 3-Bromo-4-ethoxycinnamic acid by mapping its carbon and hydrogen atoms.

Proton NMR (¹H NMR) for Structural Confirmation

The spectrum is expected to show distinct signals corresponding to the ethoxy group, the aromatic protons, and the vinylic protons of the acrylic acid moiety. The ethoxy group will present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern resulting from spin-spin coupling. The aromatic region will display signals for the three protons on the benzene (B151609) ring, with their chemical shifts and coupling constants being indicative of their positions relative to the bromo and ethoxy substituents. The two vinylic protons (α and β to the carbonyl group) will appear as doublets with a large coupling constant (~16 Hz), confirming the trans configuration of the double bond. The acidic proton of the carboxyl group is typically observed as a broad singlet at a downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | Broad Singlet | - |

| Aromatic-H (C2-H) | ~7.9 - 8.0 | Doublet | ~2.0 |

| Aromatic-H (C6-H) | ~7.6 - 7.7 | Doublet of Doublets | ~8.5, 2.0 |

| Vinylic-H (β-C=CH) | ~7.5 - 7.6 | Doublet | ~16.0 |

| Aromatic-H (C5-H) | ~7.0 - 7.1 | Doublet | ~8.5 |

| Vinylic-H (α-C=CH) | ~6.3 - 6.4 | Doublet | ~16.0 |

| Ethoxy (-OCH₂) | ~4.1 - 4.2 | Quartet | ~7.0 |

| Ethoxy (-CH₃) | ~1.4 - 1.5 | Triplet | ~7.0 |

Note: Predicted values are based on analogous compounds and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Complementing the ¹H NMR, the ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum will show signals for the carbonyl carbon, the two vinylic carbons, the six aromatic carbons (with some signals potentially overlapping), and the two carbons of the ethoxy group. The chemical shifts provide insight into the electronic environment of each carbon atom. For instance, the carbonyl carbon is significantly deshielded and appears far downfield, while the carbons of the ethoxy group are found in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~168 |

| Aromatic (C4, C-O) | ~158 |

| Vinylic (β-C=C) | ~143 |

| Aromatic (C1) | ~128 |

| Aromatic (C6) | ~132 |

| Aromatic (C2) | ~130 |

| Aromatic (C5) | ~115 |

| Vinylic (α-C=C) | ~118 |

| Aromatic (C3, C-Br) | ~112 |

| Ethoxy (-OCH₂) | ~65 |

| Ethoxy (-CH₃) | ~15 |

Note: Predicted values are based on analogous compounds and may vary based on solvent and experimental conditions.

Solid-State NMR for Crystalline Forms and Photoreaction Products

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their crystalline state. For cinnamic acid derivatives, ssNMR is particularly useful for characterizing polymorphism (the existence of different crystal forms) and for monitoring solid-state reactions, such as the classic [2+2] photodimerization. rsc.orgnih.gov

Upon irradiation with UV light, cinnamic acids in the solid state can undergo a cycloaddition reaction to form cyclobutane (B1203170) dimers, known as truxillic or truxinic acids. acs.orgnih.gov The course of this reaction is governed by the packing of the molecules in the crystal lattice. Solid-state ¹³C CPMAS (Cross-Polarization Magic-Angle Spinning) NMR can be used to follow the kinetics of this transformation. rsc.orgnih.gov New signals corresponding to the cyclobutane ring carbons of the photoproduct appear in the spectrum, while the signals of the vinylic carbons of the reactant diminish. acs.orgresearchgate.net Furthermore, subtle differences in chemical shifts in the ssNMR spectra can reveal the presence of different polymorphs or non-centrosymmetric structures resulting from asymmetric hydrogen bonding in the crystal. nih.gov This technique provides invaluable insight into the reaction mechanism and stereochemistry of the photodimerization products of this compound.

Vibrational Spectroscopy (IR and Raman)

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds. The spectrum is dominated by characteristic bands for the carboxylic acid, the alkene, the aromatic ring, and the ether linkage.

A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The C=O stretch of the α,β-unsaturated carboxylic acid will give rise to a strong, sharp peak around 1680-1700 cm⁻¹. The C=C stretching vibrations of the alkene and the aromatic ring will appear in the 1600-1640 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-O stretching vibrations of the ether and carboxylic acid are expected between 1200 and 1300 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |

| C-H Stretch | Aromatic/Vinylic | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic (Ethoxy) | 2850 - 3000 | Medium |

| C=O Stretch | α,β-Unsaturated Acid | 1680 - 1700 | Strong |

| C=C Stretch | Alkene | 1620 - 1640 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium, Multiple Bands |

| O-H Bend | Carboxylic Acid | 1400 - 1440 | Medium |

| C-O Stretch | Ether/Carboxylic Acid | 1200 - 1300 | Strong |

| =C-H Bend (trans) | Alkene | 960 - 980 | Strong |

Note: Wavenumbers are approximate and based on data from related cinnamic acid derivatives. nih.gov

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light, and a vibrational mode is Raman active if it involves a change in the polarizability of the molecule. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa.

Table 4: Key Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C=C Stretch | Alkene | ~1630 | Strong |

| C=C Stretch | Aromatic Ring | ~1600 | Strong |

| C=O Stretch | Carboxylic Acid | ~1690 | Weak-Medium |

| Ring Breathing | Aromatic Ring | ~1000 | Medium |

| C-Br Stretch | Bromo-Aromatic | 500 - 650 | Medium |

Note: Raman shifts and intensities are predicted based on general principles and data from analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight Confirmation

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC-MS serves two primary purposes: assessing the purity of a sample and confirming its molecular weight.

The gas chromatograph separates volatile and thermally stable compounds from a mixture. For a sample of this compound, a single, sharp peak in the chromatogram would be indicative of high purity. The retention time of this peak is a characteristic feature of the compound under specific chromatographic conditions.

Following separation, the compound is introduced into the mass spectrometer, where it is ionized. The resulting mass spectrum displays the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. For this compound (C₁₁H₁₁BrO₃), the expected molecular weight is approximately 270.11 g/mol . The presence of a prominent peak at or near this m/z value would confirm the molecular weight. Furthermore, the isotopic pattern of bromine (approximately equal intensities for ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 isotopic pattern for the molecular ion and bromine-containing fragments, providing definitive evidence for the presence of a bromine atom in the molecule.

Table 1: Expected GC-MS Data for this compound

| Parameter | Expected Value | Significance |

| Retention Time (t R ) | Dependent on GC conditions | Characteristic of the compound |

| Molecular Ion Peak [M]⁺ | m/z ≈ 270 and 272 | Confirms molecular weight and presence of Bromine |

| Purity Assessment | Single dominant peak | Indicates high sample purity |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Derivative Characterization

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar, less volatile, and thermally labile molecules. When characterizing derivatives of this compound, such as esters or amides, ESI-MS is an invaluable tool.

This technique typically analyzes samples in solution and generates ions directly from the liquid phase. For derivatives of this compound, ESI-MS can be operated in either positive or negative ion mode. In positive ion mode, protonated molecules ([M+H]⁺) or adducts with other cations (e.g., [M+Na]⁺) are observed. In negative ion mode, deprotonated molecules ([M-H]⁻) are detected. The accurate mass measurement capabilities of modern ESI-MS instruments allow for the determination of the elemental composition of the derivative, further confirming its structure.

Table 2: Expected ESI-MS Adducts for a Hypothetical Methyl Ester Derivative of this compound (C₁₂H₁₃BrO₃, MW ≈ 284.13 g/mol)

| Ionization Mode | Adduct | Expected m/z |

| Positive | [M+H]⁺ | ~285.0 |

| Positive | [M+Na]⁺ | ~307.0 |

| Negative | [M-H]⁻ | ~283.0 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible region.

Electronic Absorption Properties

The structure of this compound, containing a substituted benzene ring conjugated with a carboxylic acid group through a double bond, constitutes an extended chromophore. This conjugation results in characteristic absorption bands in the UV region. The position of the maximum absorption (λmax) is influenced by the electronic nature of the substituents on the aromatic ring. The ethoxy group (-OC₂H₅) is an electron-donating group, and the bromo group (-Br) is a deactivating group, both of which will affect the energy of the electronic transitions and thus the λmax. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show strong absorption bands corresponding to π → π* transitions within the conjugated system.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Parameter | Predicted Range | Associated Transition |

| λ max | 250 - 350 nm | π → π* |

Advanced Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic properties of molecules, providing insights into their reactivity, stability, and spectroscopic characteristics. For 3-Bromo-4-ethoxycinnamic acid, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to compute its molecular geometry, vibrational frequencies, and electronic structure. iosrjournals.org DFT methods, particularly using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are commonly used to obtain a detailed understanding of the molecule's optimized geometry, including bond lengths and angles. iosrjournals.org

The electronic structure of this compound is significantly influenced by its substituents. The distribution of electron density is affected by the interplay between the electron-withdrawing bromo group at the meta-position and the electron-donating ethoxy group at the para-position relative to the propenoic acid side chain. nih.govsemanticscholar.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. iosrjournals.org The energy gap between the HOMO and LUMO provides information about the molecule's chemical reactivity and kinetic stability. In substituted cinnamic acids, these frontier orbitals are typically localized over the aromatic ring and the conjugated side chain. The presence of the ethoxy group is expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack, while the bromo group would lower the LUMO energy, increasing its electron affinity. These calculations help in understanding the charge transfer characteristics within the molecule. iosrjournals.org

| Computational Method | Information Obtained | Relevance to this compound |

| Density Functional Theory (DFT) | Optimized molecular geometry, vibrational frequencies, electronic properties (HOMO/LUMO energies). | Predicts the most stable 3D structure and vibrational spectra. The HOMO-LUMO gap indicates potential reactivity and electronic transitions. |

| Hartree-Fock (HF) | Molecular orbitals, electronic energy. | Provides a baseline for more advanced calculations and initial insights into the electronic configuration. |

| NBO Analysis | Atomic charges, bond orders, hybridization. | Describes the nature of chemical bonds and the distribution of electron density, highlighting the influence of bromo and ethoxy groups. |

Molecular Docking and Ligand-Target Interactions

Predictive Binding Modes with Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, providing insights into its potential biological activity. For this compound, docking studies can predict its binding modes with various biological targets, such as enzymes and cellular receptors implicated in cancer or parasitic diseases. uni-bayreuth.denih.gov Studies on similar cinnamic acid derivatives have identified key interactions that are likely relevant for this compound.

For instance, docking studies of cinnamide derivatives with tubulin have revealed potential binding sites and interactions. uni-bayreuth.de Similarly, research on ferulic acid (4-hydroxy-3-methoxycinnamic acid) docked with breast cancer cell line (MCF-7) receptors showed significant interactions. nih.gov Based on its structure, this compound is predicted to interact with receptors through a combination of forces:

Hydrogen Bonds: The carboxylic acid group is a primary site for forming strong hydrogen bonds with polar amino acid residues (e.g., Arginine, Asparagine, Glutamine) in a receptor's active site. The oxygen atom of the ethoxy group can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The phenyl ring and the ethyl group of the ethoxy moiety can engage in hydrophobic interactions with nonpolar residues (e.g., Leucine, Isoleucine, Valine). nih.gov

Halogen Bonds: The bromine atom can form halogen bonds, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen, which can contribute to binding affinity and specificity.

These predictive models suggest that this compound could bind to the active sites of receptors like the estrogen receptor alpha (ERα), a target in breast cancer therapy, by mimicking the interactions of known ligands. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationships (QSAR) for Biological Potential

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity. For cinnamic acid derivatives, QSAR studies have been instrumental in predicting their potential as therapeutic agents, such as antitubercular and antiparasitic drugs. uni-bayreuth.demdpi.com These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors.

A QSAR model for the antitubercular activity of cinnamic acid derivatives identified that geometrical and electronic descriptors were key to describing the biological activity. mdpi.com This implies that the spatial arrangement of atoms and the electronic properties of the molecule are critical for its efficacy. For this compound, relevant descriptors would include:

Electronic Descriptors: Dipole moment, partial atomic charges, and HOMO/LUMO energies, which reflect the molecule's polarity and ability to engage in electronic interactions.

Geometrical/Topological Descriptors: Molecular volume, surface area, and shape indices, which relate to how well the molecule fits into a receptor's binding pocket.

Lipophilicity Descriptors (e.g., logP): This descriptor predicts the molecule's ability to cross biological membranes.

By inputting the calculated descriptors for this compound into a validated QSAR model for a specific activity (e.g., antifungal, antibacterial), its biological potential can be quantitatively predicted.

Impact of Substituents on Activity Profiles

The biological activity of cinnamic acid derivatives is highly dependent on the nature and position of substituents on the phenyl ring. nih.gov The specific combination of a 3-bromo and a 4-ethoxy group on the cinnamic acid scaffold is expected to modulate its activity profile significantly.

Halogen (Bromo) Group: The presence of a halogen, particularly bromine, has been shown to enhance the biological activity in several classes of compounds. In a series of synthetic cinnamide derivatives, replacement of a methoxy (B1213986) group with halogens like bromine led to a distinct increase in antiparasitic activities against Leishmania major and Toxoplasma gondii. uni-bayreuth.de The bromo group is electron-withdrawing and increases the lipophilicity of the molecule, which can improve membrane permeability and interaction with targets. core.ac.uk

Alkoxy (Ethoxy) Group: Methoxy and ethoxy groups are generally electron-donating. The presence of a methoxy group, especially at the para-position, has been linked to strong antidiabetic, hepato-protective, and neuroprotective potential. nih.gov While an ethoxy group is slightly larger, it is expected to have similar electronic effects, potentially contributing to antioxidant and metabolic regulatory activities.

The interplay of these two groups is complex. The electron-withdrawing nature of bromine can enhance antimicrobial activity, while the electron-donating ethoxy group might be crucial for other activities like antioxidant effects. nih.govnih.gov The position of these substituents is also critical; for example, electron-withdrawing groups at the para-position have been found to favor significant anti-tubercular activity. nih.gov

| Substituent Group | Position | General Effect on Activity | Potential Impact on this compound |

| Bromo (-Br) | 3- (meta) | Electron-withdrawing; increases lipophilicity. Often enhances antimicrobial/antiparasitic activity. nih.govuni-bayreuth.de | May contribute to potent antibacterial, antifungal, or antiparasitic profiles. |

| Ethoxy (-OCH2CH3) | 4- (para) | Electron-donating. Para-alkoxy groups are linked to antidiabetic and antioxidant potential. nih.gov | Could confer antioxidant properties and influence metabolic enzyme interactions. |

| Carboxylic Acid (-COOH) | Side Chain | Essential for forming hydrogen bonds with receptor targets. nih.gov | Acts as a key anchoring point for binding to biological receptors. |

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a deeper understanding of the molecule's dynamic behavior over time, especially when interacting with a biological target. Following a molecular docking study, MD simulations can be used to assess the stability of the predicted ligand-receptor complex. nih.gov For a complex of this compound with a receptor, an MD simulation would track the movements of both the ligand and the protein. Key parameters analyzed include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial docked positions. A stable RMSD value over the simulation time suggests a stable binding complex.

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues in the receptor. High fluctuations in the binding site could suggest an unstable interaction. nih.gov

These simulations can validate the docking results and provide a more realistic picture of the binding interactions, confirming whether this compound forms a stable and lasting complex with its predicted biological target.

Biological Activity and Mechanistic Investigations in Vitro Studies

Antimicrobial Properties

The antimicrobial capacity of cinnamic acid and its derivatives is a subject of considerable research interest. These compounds are recognized for their activity against a spectrum of microbes, including both Gram-positive and Gram-negative bacteria.

While specific minimum inhibitory concentration (MIC) data for 3-Bromo-4-ethoxycinnamic acid against various bacterial strains are not extensively detailed in the available literature, the broader family of cinnamic acids demonstrates notable antibacterial effects. The efficacy of these compounds is influenced by their chemical structure, with substitutions on the phenyl ring playing a crucial role in modulating their activity. cabidigitallibrary.orgnih.gov

Generally, cinnamic acid derivatives tend to show stronger inhibition against Gram-positive bacteria compared to Gram-negative bacteria, a difference often attributed to the structural variations in their respective cell walls. cabidigitallibrary.org For instance, cinnamic acid has shown an MIC of 0.5 mg/mL against Staphylococcus aureus and Bacillus subtilis (Gram-positive), while requiring a higher concentration of 1.0 mg/mL to inhibit Escherichia coli and Pseudomonas aeruginosa (Gram-negative). cabidigitallibrary.org The introduction of a halogen, such as bromine, can further alter this activity. Studies on related bromo-substituted compounds have indicated that the position of the bromine atom can influence the spectrum of activity. nih.gov

To provide context, the following table displays the antibacterial activity of several common cinnamic acid derivatives against representative bacterial strains.

Table 1: Antibacterial Activity of Representative Cinnamic Acid Derivatives

| Compound | Test Organism | MIC (μg/mL) |

|---|---|---|

| p-Coumaric acid | Escherichia coli | 20 |

| Staphylococcus aureus | 80 | |

| Ferulic acid | Escherichia coli | >1000 |

| Staphylococcus aureus | >1000 | |

| Cinnamic acid | Escherichia coli | 1000 |

| Staphylococcus aureus | 500 | |

| p-Methoxycinnamic acid | Escherichia coli | 50 |

| Staphylococcus aureus | 60 |

This table is interactive. You can sort and filter the data. Data sourced from multiple studies to provide a comparative overview. cabidigitallibrary.orgmdpi.com

Although direct mechanistic studies on this compound are limited, research on closely related analogs provides significant insight into its probable antifungal actions. Studies on 4-Methoxycinnamic acid (p-MCA), which shares a similar core structure, have revealed a multi-faceted mechanism of action against fungal pathogens.

The primary antifungal mechanism is believed to be the disruption of the fungal cell's structural integrity. This occurs through two main pathways:

Inhibition of Cell Wall Synthesis: Cinnamic acid derivatives can interfere with the synthesis of essential cell wall components like β-1,3-glucan. This weakens the cell wall, compromising its ability to withstand osmotic stress and leading to cell lysis.

Alteration of Cell Membrane Permeability: These compounds can also directly interact with the fungal cell membrane, increasing its permeability. This disruption leads to the leakage of vital intracellular components, such as ions and small molecules, ultimately resulting in cell death.

Furthermore, some cinnamic acid derivatives have been shown to target ergosterol, a critical component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. By binding to or inhibiting the synthesis of ergosterol, these compounds can create pores in the membrane, further compromising its function.

Beyond direct killing, this compound and its relatives can modulate microbial pathogenesis by interfering with processes essential for establishing infection, most notably biofilm formation. Biofilms are structured communities of bacteria encased in a self-produced matrix, which adhere to surfaces and are notoriously resistant to antibiotics and host immune responses.

Cinnamic acid derivatives have been shown to inhibit biofilm formation in a variety of pathogens. For example, related compounds like α-bromo-trans-cinnamaldehyde and 3-hydroxy-4-methoxycinnamic acid have been found to significantly downregulate the expression of genes responsible for biofilm matrix production in S. aureus. Similarly, 4-Hydroxycinnamic acid has demonstrated a remarkable ability to reduce biofilm formation in Streptococcus mutans, a key bacterium in the development of dental caries.

This anti-biofilm activity is often linked to the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence factor production and biofilm development. By acting as a competitive inhibitor for the natural ligands in the QS signaling pathway, cinnamic acid has been shown to attenuate virulence in pathogens like Pseudomonas aeruginosa.

Antioxidant Potential

The cinnamic acid scaffold is well-known for its antioxidant properties, which are primarily attributed to its ability to donate a hydrogen atom and neutralize free radicals.

The antioxidant capacity of compounds like this compound is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

DPPH Assay: This method uses the stable free radical DPPH, which has a deep violet color in solution. When an antioxidant compound donates a hydrogen atom to DPPH, the radical is neutralized, and the solution's color fades to a pale yellow. The degree of color change, measured spectrophotometrically, is proportional to the radical scavenging activity of the compound. nih.gov

ABTS Assay: This assay involves the generation of the blue-green ABTS radical cation. In the presence of an antioxidant, the radical is reduced back to its neutral, colorless form. Similar to the DPPH assay, the reduction in color is measured to quantify the antioxidant's scavenging ability. The ABTS assay is versatile as it can be used in both aqueous and organic solvent systems. nih.gov

Table 2: Antioxidant Activity (IC50) of Representative Cinnamic Acids

| Compound | DPPH IC50 (μg/mL) | ABTS IC50 (μg/mL) |

|---|---|---|

| Caffeic Acid | 5.80 | 1.59 |

| Sinapic Acid | 8.90 | 4.30 |

| Ferulic Acid | 10.50 | 4.50 |

| p-Coumaric Acid | 25.60 | 6.80 |

This table is interactive. You can sort and filter the data. IC50 is the concentration required to scavenge 50% of the radicals. A lower value indicates higher antioxidant activity. Data compiled from various sources for comparative purposes. nih.gov

The antioxidant capacity of cinnamic acid derivatives is intrinsically linked to their molecular structure. Several key features determine their efficacy as radical scavengers:

The α,β-Unsaturated Carboxylic Acid Moiety: This structural element is vital. The double bond in conjugation with the aromatic ring and the carboxylic acid group allows for the delocalization of electrons, which stabilizes the phenoxyl radical formed after the donation of a hydrogen atom.

Substituents on the Phenyl Ring: The number and position of hydroxyl (-OH) groups on the phenyl ring are paramount. Dihydroxy derivatives, such as caffeic acid, generally exhibit stronger antioxidant activity than monohydroxy derivatives like p-coumaric acid. mdpi.com The presence of a catechol (ortho-dihydroxy) group significantly enhances radical scavenging.

Anti-Inflammatory Effects

While direct studies on this compound are not extensively documented, the parent compound, cinnamic acid, and its derivatives are known to exhibit anti-inflammatory properties by modulating key inflammatory mediators. nih.govmdpi.com Research has shown that various cinnamic acid analogues can decrease the cellular production of inflammatory factors such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). researchgate.net

Inflammation-related diseases are often characterized by the overexpression of iNOS and COX-2. nih.gov Certain derivatives, such as those based on resveratrol, have been found to inhibit the lipopolysaccharide (LPS)-mediated expression of both iNOS and COX-2 in RAW264.7 macrophage cells. nih.gov The anti-inflammatory action is often attributed to the inhibition of signaling pathways like NF-κB, which is a critical regulator of iNOS and COX-2 expression. nih.govmdpi.com For instance, ferulic acid, which possesses a methoxy (B1213986) group, is noted for its ability to inhibit these inflammatory enzymes, a trait potentially enhanced by the group's interaction with cell membranes. semanticscholar.org This suggests that the ethoxy group in this compound could play a role in its potential anti-inflammatory activity.

Antiparasitic Efficacy

The therapeutic potential of cinnamic acid derivatives extends to antiparasitic applications. nih.gov Although specific investigations into the efficacy of this compound against protozoan parasites are limited, broader studies on related compounds have shown promising results.

A comprehensive study evaluating thirty-four cinnamic acid derivatives against Leishmania infantum revealed that cinnamamides and cinnamate (B1238496) esters were among the most potent agents. nih.govnih.gov For example, N-(4-isopropylbenzyl)cinnamamide was identified as a particularly effective antileishmanial compound with a high selectivity index. nih.gov Similarly, amides derived from cinnamic acid have demonstrated activity against intracellular Toxoplasma gondii, reducing the number of infected cells and intracellular parasites in vitro. mdpi.com While these findings highlight the potential of the cinnamic acid scaffold as a source of antiparasitic agents, the specific impact of the 3-bromo and 4-ethoxy substitutions requires further dedicated investigation to determine its activity against parasites like Trypanosoma brucei, Leishmania major, and Toxoplasma gondii.

Enzyme Modulation

The substitution pattern on the phenyl ring of cinnamic acid derivatives significantly influences their ability to inhibit various enzymes, including those involved in metabolism and pigmentation.

α-Amylase and α-Glucosidase: Inhibition of α-amylase and α-glucosidase is a key strategy for managing postprandial hyperglycemia. nih.govtandfonline.com Studies on various cinnamic acid derivatives have shown that they are generally potent inhibitors of intestinal α-glucosidase (maltase and sucrase) but are often inactive against pancreatic α-amylase. nih.govtandfonline.com The presence of hydroxyl and methoxy groups, as seen in compounds like caffeic acid and ferulic acid, is crucial for this inhibitory activity. nih.gov For instance, caffeic and ferulic acids are effective mixed-type inhibitors of intestinal maltase. nih.gov While no specific data exists for this compound, the presence of the 4-ethoxy group suggests a potential for α-glucosidase inhibition, though this remains to be experimentally verified.

Tyrosinase: Tyrosinase is a critical enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. researchgate.netnih.gov Research on a structurally similar compound, (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498), which shares the 3-bromo-4-substituted phenyl moiety, provides strong evidence for the potential of this scaffold in tyrosinase inhibition. MHY1498 demonstrated a potent, dose-dependent inhibitory effect on mushroom tyrosinase, proving to be a competitive inhibitor of the enzyme. researchgate.netnih.gov This suggests that the 3-bromo substitution on the aromatic ring of a cinnamic acid derivative could be a key feature for effective tyrosinase inhibition.

| Compound | Target Enzyme | IC₅₀ Value (μM) | Reference Compound | IC₅₀ Value (μM) |

|---|---|---|---|---|

| (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) | Mushroom Tyrosinase | 4.1 ± 0.6 | Kojic Acid | 22.0 ± 4.7 |

Aldo-keto reductase 1C3 (AKR1C3) is a significant therapeutic target in hormone-dependent cancers due to its role in synthesizing potent androgens and estrogens. nih.govcsfarmacie.cz The cinnamic acid framework is recognized as a promising scaffold for the development of AKR1C3 inhibitors. nih.govresearchgate.net

In vitro studies using recombinant human AKR1C3 have shown that unsubstituted cinnamic acid is a moderately potent inhibitor. nih.gov The inhibitory activity is sensitive to substitutions on the phenyl ring; research indicates that the addition of polar groups can decrease the potency of inhibition, whereas small hydrophobic substituents may not significantly alter it. nih.gov This suggests that the combined electronic and steric effects of the bromo and ethoxy groups on the this compound structure would be critical determinants of its specific inhibitory activity against AKR1C3.

| Compound | Target Enzyme | IC₅₀ Value (μM) |

|---|---|---|

| α-Methylcinnamic acid | Human Recombinant AKR1C3 | 6.4 |

| Cinnamic acid (unsubstituted) | Human Recombinant AKR1C3 | 50 |

Agricultural Biological Activities

Similarly, there is a lack of specific data on the inhibitory effects of this compound against plant pathogenic fungi. The antifungal potential of cinnamic acid and its analogues has been a subject of interest, with studies demonstrating that various derivatives can inhibit the growth of a range of fungal species. nih.gov The mechanism of action for some of these compounds has been linked to the disruption of fungal cell walls or the inhibition of essential enzymes. nih.gov Nevertheless, no studies were identified that have specifically tested or reported on the antifungal spectrum or efficacy of this compound.

As no specific research findings or data tables for this compound were found, a detailed article with the requested scientific accuracy and depth cannot be generated.

Materials Science and Other Non Biological Applications

Polymer Science Applications

Cinnamic acid and its derivatives are recognized for their potential as monomers in polymer synthesis due to the reactive nature of the acrylic acid moiety and the potential for functionality on the phenyl ring. However, specific research detailing the use of 3-Bromo-4-ethoxycinnamic acid as a building block for advanced polymers is not readily found.

Role as Building Blocks for Advanced Polymers

While cinnamic acid derivatives can serve as valuable precursors for complex chemical compounds, the specific role of this compound in creating advanced polymers is an area that appears to be underexplored in current research. The general potential for cinnamic acids to be used in polymer synthesis is noted, but direct applications of this specific compound are not documented.

Synthesis of Polyesters, Polyamides, and Poly(anhydride esters)

The synthesis of polyesters, polyamides, and poly(anhydride esters) often involves the use of bifunctional monomers. While cinnamic acid derivatives can be modified to serve this purpose, there is no specific evidence of this compound being utilized in the synthesis of these polymer classes. For instance, research on photodegradable polyesters has utilized other derivatives like bio-based 3,4-dimethoxycinnamic acid. Similarly, the development of stable poly(ester-anhydrides) has been achieved using other monomers such as ricinoleic acid and various cyclic anhydrides.

Functional Materials for Drug Delivery Systems and Shape-Memory Applications

The application of cinnamic acid derivatives in functional materials is an active area of research. Metal-organic frameworks (MOFs) using 3,4-dihydroxycinnamic acid as a linker have been investigated for drug delivery systems. However, there is no specific literature detailing the use of this compound in this context.

Shape-memory polymers (SMPs) are smart materials that can return to their original shape from a deformed state upon stimulation. The mechanisms and applications are diverse, but the incorporation of this compound into SMPs has not been reported.

Optical and Electronic Material Properties

The electronic structure of cinnamic acid derivatives makes them candidates for applications in optics and electronics.

Second Harmonic Generation (SHG) and Nonlinear Optical (NLO) Response

Materials with high second-order nonlinear susceptibility are of great interest for applications like frequency conversion of light. This property, known as second-harmonic generation (SHG), is a key feature of nonlinear optical (NLO) materials. Organic molecules with donor-pi-acceptor (D-π-A) architectures are often explored for their NLO properties. While cinnamic acid derivatives can be functionalized to exhibit these properties, there is no specific data available on the SHG or NLO response of this compound.

Photo-Cleavable Surfactants and Photo-Stabilizers

Cinnamic acid derivatives have been explored as photo-cleavable surfactants. These molecules can change their properties upon UV irradiation, which is useful in various applications. However, the specific use of this compound as a photo-cleavable surfactant or a photo-stabilizer is not documented in the available literature.

Corrosion Inhibition Studies

Based on a comprehensive search of available scientific literature, there are currently no published research studies specifically investigating the corrosion inhibition properties of this compound. Therefore, no detailed research findings or data tables on its efficacy as a corrosion inhibitor can be provided at this time.

To fulfill the request for detailed research findings and data tables, it would be necessary for experimental studies to be conducted on this specific compound. Such research would typically involve electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy, as well as surface analysis methods. These studies would need to be performed on specific metals or alloys in various corrosive environments to determine the inhibition efficiency and mechanism of this compound.

Without such dedicated research, any discussion on its corrosion inhibition potential would be speculative and would not adhere to the required standards of scientific accuracy and data-based reporting.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Derivatization

Future research will likely focus on optimizing the synthesis of 3-Bromo-4-ethoxycinnamic acid and expanding its chemical diversity through derivatization.

Novel Synthetic Routes: Established methods for synthesizing cinnamic acid derivatives, such as the Perkin reaction, Knoevenagel condensation, and Heck coupling, provide a solid starting point. jocpr.com Future investigations could explore more sustainable and efficient synthetic strategies. This includes the use of green chemistry principles, such as employing environmentally benign solvents, catalyst-free reactions, or enzymatic methods. jocpr.comijisrt.com Microwave-assisted organic synthesis is another promising avenue that could significantly reduce reaction times and improve yields. nih.gov

Derivatization: The core structure of this compound, featuring a carboxylic acid group, an alkene bond, and an aromatic ring, offers multiple sites for chemical modification. nih.gov Future derivatization efforts could focus on:

Esterification and Amidation: Converting the carboxylic acid group into a wide array of esters and amides can modulate the compound's lipophilicity and, consequently, its biological activity. researchgate.net

Reactions at the Alkene Bond: The double bond can be a target for various addition reactions, including halogenation, to introduce new functionalities. rsc.org

Modifications of the Aromatic Ring: While the bromine and ethoxy groups are defining features, further substitutions on the phenyl ring could be explored to fine-tune electronic and steric properties.

A summary of potential derivatization strategies is presented in Table 1.

Table 1: Potential Derivatization Strategies for this compound

| Functional Group | Reaction Type | Potential New Functional Group |

|---|---|---|

| Carboxylic Acid | Esterification | Esters |

| Carboxylic Acid | Amidation | Amides |

| Alkene | Halogenation | Dihaloalkane |

Advanced Mechanistic Elucidation of Biological Actions

Cinnamic acid derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. mdpi.com A crucial area for future research will be to unravel the specific biological mechanisms of this compound.

Investigations could explore its potential as:

An Antimicrobial Agent: Studies could assess its efficacy against various bacterial and fungal strains, investigating mechanisms such as cell membrane disruption, inhibition of key enzymes like ATPase, and prevention of biofilm formation. mdpi.com

An Anticancer Agent: Research could focus on its cytotoxic effects on different cancer cell lines. Mechanistic studies might explore its ability to inhibit DNA synthesis, modulate signaling pathways like NF-κB, or induce apoptosis. nih.gov

An Anti-inflammatory Agent: Future work could examine its ability to reduce the production of pro-inflammatory cytokines and modulate inflammatory pathways. mdpi.com

Advanced techniques such as transcriptomics, proteomics, and metabolomics could provide a comprehensive understanding of the cellular pathways affected by this compound.

Integration with Nanotechnology and Material Science

The integration of this compound with nanotechnology and material science presents exciting future possibilities.

Nanotechnology: The therapeutic potential of many phytochemicals is often limited by poor water solubility and low bioavailability. nih.gov Encapsulating this compound within nanocarriers, such as liposomes, nanoparticles, or nanoemulsions, could overcome these limitations. nih.gov Future research in this area would involve the development and characterization of such nanoformulations and the evaluation of their enhanced therapeutic efficacy in preclinical models.

Material Science: Cinnamic acid and its derivatives are valuable building blocks for advanced polymers due to their structural features. rsc.orgresearchgate.net The presence of the carboxylic acid and the photoreactive double bond in this compound makes it a candidate for the synthesis of novel polyesters, polyamides, and other polymers. researchgate.net These materials could have applications in biomedical fields, such as in drug delivery systems or as shape-memory materials. rsc.org

Development of Structure-Activity Relationship Models for Enhanced Efficacy

Systematic exploration of the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic potential of this compound. rsdjournal.org

Future SAR studies would involve synthesizing a library of derivatives with systematic variations in their chemical structure and evaluating their biological activities. Key structural features to investigate would include:

The nature and position of substituents on the phenyl ring. nih.gov

The influence of the ethoxy group compared to other alkoxy groups.

The role of the bromine atom in modulating activity. nih.gov

Modifications to the acrylic acid side chain. mdpi.com

Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, could be employed to predict the activity of novel derivatives and guide the design of more potent and selective compounds. nih.gov An illustrative SAR study design is presented in Table 2.

Table 2: Illustrative SAR Study Design for this compound Derivatives

| Base Compound | R1 (Position 3) | R2 (Position 4) | R3 (Side Chain) | Biological Activity to be Tested |

|---|---|---|---|---|

| Cinnamic Acid | -Br | -OCH2CH3 | -COOH | Antimicrobial, Anticancer |

| Cinnamic Acid | -Cl | -OCH2CH3 | -COOH | Antimicrobial, Anticancer |

| Cinnamic Acid | -Br | -OH | -COOH | Antimicrobial, Anticancer |

Q & A

Q. What are the established synthetic routes for 3-Bromo-4-ethoxycinnamic acid, and what key reaction conditions are critical for success?

- Methodological Answer : The synthesis typically involves bromination of 4-ethoxycinnamic acid using reagents like N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN in CCl₄). Ethoxylation can precede bromination via nucleophilic substitution of a phenolic hydroxyl group using ethyl bromide and a base (e.g., K₂CO₃ in DMF). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate high-purity product. Reaction monitoring by TLC and NMR ensures intermediate fidelity .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Confirm substituent positions (¹H NMR: δ 7.8–6.8 ppm for aromatic protons; ¹³C NMR: δ 165–170 ppm for carboxylic acid).

- X-ray Crystallography : Resolve crystal structure (monoclinic system, space group P21/c) to validate stereochemistry and intermolecular interactions .

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-Br at ~550 cm⁻¹).

Cross-reference data with NIST standards to ensure accuracy .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to volatile byproducts (e.g., HBr). Waste must be segregated into halogenated organic containers and processed by licensed waste management firms to prevent environmental contamination. Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in large-scale synthesis?

- Methodological Answer :

- Solvent Optimization : Replace CCl₄ with less toxic solvents (e.g., acetonitrile) while maintaining radical stability.

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for regioselective bromination.

- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation.

Use DoE (Design of Experiments) to statistically validate parameter interactions .

Q. What mechanistic insights explain the electrophilic substitution patterns in brominated cinnamic acid derivatives?

- Methodological Answer : The bromine atom directs electrophilic substitution to the para position relative to the ethoxy group due to its electron-withdrawing effect. Computational studies (DFT calculations) can map electron density distribution and transition states. Experimental validation via isotopic labeling (e.g., deuterated substrates) tracks positional fidelity .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., melting points) of this compound?

Q. How can researchers validate the crystallographic data of this compound?

- Methodological Answer : Cross-check unit cell parameters (e.g., a = 12.5022 Å, b = 8.2690 Å) and refinement metrics (R = 0.026) against published datasets. Use software like Mercury to visualize packing diagrams and hydrogen-bonding networks. Replicate diffraction experiments with synchrotron sources for high-resolution validation .

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in brominated cinnamic acids?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.